molecular formula C8H4ClNO2S B1462609 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid CAS No. 1146081-35-7

6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

Cat. No. B1462609
M. Wt: 213.64 g/mol
InChI Key: CDUYFKVZTTWWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S and a molecular weight of 213.64 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid consists of a pyridine ring fused with a thieno ring. The pyridine ring contains a carboxylic acid group, and the thieno ring has a chlorine atom attached .


Physical And Chemical Properties Analysis

6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is a powder at room temperature. It has a melting point of 203-208°C .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds from 6-Chlorothieno[3,2-b]pyridine derivatives for potential applications in material science and pharmaceutical chemistry. For instance, Bakhite et al. (2005) detailed the preparation of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, leading to the development of new pyridothienopyrimidines and related fused systems, showcasing the versatility of these compounds in creating new chemical entities with varied applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Another significant area of research involves evaluating the antimicrobial properties of 6-Chlorothieno[3,2-b]pyridine derivatives. Rao et al. (2019) synthesized hydrazone derivatives bearing the 6-Chlorothieno[3,2-c]pyridine moiety and assessed their antibacterial properties against Gram-positive and Gram-negative bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Rao, Rao, & Prasad, 2019).

Antitumoral Activities

The antitumoral activities of 6-Chlorothieno[3,2-b]pyridine derivatives have also been explored. Queiroz et al. (2010) prepared several novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and evaluated their antitumoral activity against various human tumor cell lines, establishing some structure-activity relationships within each series. This study indicates the potential of these compounds in cancer research and therapy (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2010).

Fluorescence Studies

Carvalho et al. (2013) investigated the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which were evaluated as potential antitumor compounds. Their study in solvents of different polarity and in lipid membranes suggests applications in drug delivery and bioimaging, based on the fluorescence properties of these compounds (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).

Chemical Reactivity and Structural Studies

Investigations into the chemical reactivity and structural elucidation of 6-Chlorothieno[3,2-b]pyridine derivatives provide insight into their potential for further chemical modifications and applications. Pinheiro et al. (2012) performed an in-depth analysis of the title compound, demonstrating its planarity and the interactions within its structure, which could inform the design of molecular devices or materials (Pinheiro, Bernardino, Wardell, Wardell, & Tiekink, 2012).

Safety And Hazards

The safety information for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid indicates that it has a GHS07 pictogram, which denotes that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word is "Warning" .

properties

IUPAC Name

6-chlorothieno[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-4-1-6-7(10-2-4)5(3-13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUYFKVZTTWWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid
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6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

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